H-Cys(bzl)-oet hcl
CAS No.: 52844-67-4
Cat. No.: VC21543693
Molecular Formula: C12H17NO2S · HCl
Molecular Weight: 275.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52844-67-4 |
---|---|
Molecular Formula | C12H17NO2S · HCl |
Molecular Weight | 275.8 g/mol |
IUPAC Name | ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C12H17NO2S.ClH/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H |
Standard InChI Key | PGEVGMOTJUZUKY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CSCC1=CC=CC=C1)N.Cl |
Canonical SMILES | CCOC(=O)C(CSCC1=CC=CC=C1)N.Cl |
Chemical Identity and Structure
H-Cys(bzl)-OEt HCl is a modified amino acid derivative with distinctive structural characteristics that enable its specialized functions in biochemical applications. The compound's identity is defined by several key parameters that facilitate its recognition and utilization in research settings.
Basic Identification Parameters
The compound is officially registered with CAS number 52844-67-4, providing a unique identifier for research and commercial purposes. As a derivative of the amino acid cysteine, it maintains the core amino acid structure while incorporating protective and functional modifications that enhance its utility in chemical synthesis .
The chemical formula of H-Cys(bzl)-OEt HCl is C₁₂H₁₇NO₂S·HCl, with a molecular weight of 275.8 g/mol . This molecular structure consists of the cysteine backbone with a benzyl group protecting the thiol functionality and an ethyl ester group at the carboxylic acid position. The addition of the hydrochloride salt improves stability and solubility characteristics for laboratory applications .
Structural Features
The defining structural features of this compound include the S-benzyl protecting group, which shields the highly reactive thiol group of cysteine from unwanted oxidation and side reactions. This protection is crucial during peptide synthesis and other chemical transformations where selective reactivity is required. The ethyl ester functionality serves as a carboxyl-protecting group, further enhancing the compound's utility in sequential peptide synthesis operations .
The hydrochloride salt formation creates a stable, crystalline compound that is easier to handle and store than the free base form. This salt typically appears as a white to off-white crystalline solid, making it convenient for precise weighing and measurement in laboratory settings .
Physical and Chemical Properties
H-Cys(bzl)-OEt HCl possesses distinctive physical and chemical properties that determine its behavior in various experimental contexts and applications. Understanding these properties is essential for researchers working with this compound.
Physical Characteristics
The compound typically presents as a white to off-white crystalline solid at room temperature. This physical state confers significant advantages for laboratory handling and storage, as crystalline substances generally demonstrate superior stability compared to amorphous materials .
Solubility Profile
H-Cys(bzl)-OEt HCl demonstrates good solubility in polar solvents, which is consistent with its ionic nature as a hydrochloride salt. The compound is readily soluble in dimethyl sulfoxide (DMSO), which makes it suitable for preparing stock solutions for biological assays . Additionally, it shows solubility in water and methanol, expanding its utility across various experimental protocols requiring different solvent systems .
Stability Considerations
Like most amino acid derivatives, H-Cys(bzl)-OEt HCl requires specific storage conditions to maintain its integrity. To preserve its chemical structure and reactivity, it is recommended to store the compound at -20°C . Under these conditions, prepared solutions maintain stability for approximately one month. For extended storage periods of up to six months, a temperature of -80°C is advised .
To further enhance solubility when preparing solutions, heating the sample to 37°C followed by ultrasonic bath treatment can be beneficial, particularly when dealing with concentrated solutions .
Synthesis and Preparation Methods
The synthesis of H-Cys(bzl)-OEt HCl involves specific chemical transformations designed to protect the reactive thiol group of cysteine while introducing the ethyl ester functionality. These procedures are critical for obtaining a pure compound suitable for research applications.
Synthetic Routes
The typical synthesis pathway for H-Cys(bzl)-OEt HCl begins with the protection of the thiol group of cysteine using a benzyl group. This is generally accomplished through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting S-benzyl-cysteine is then subjected to esterification with ethanol to form the ethyl ester. The final step involves treatment with hydrochloric acid to produce the hydrochloride salt.
Industrial Production
Industrial-scale production of H-Cys(bzl)-OEt HCl employs similar synthetic routes but utilizes automated reactors and purification systems to ensure high yield and purity. The reaction conditions are carefully optimized to minimize side reactions and maximize synthesis efficiency. These large-scale methods are essential for meeting the demand for this compound in pharmaceutical research and peptide synthesis applications.
Alternative Synthesis Approaches
The literature also documents alternative synthesis methods for related compounds. For instance, the synthesis of H-CYS(BZL)-OBZL HCL (CAS: 4561-11-9), a closely related derivative with a benzyl ester instead of an ethyl ester, involves reaction conditions using triethylamine in tetrahydrofuran (THF). This procedure typically includes an initial step at 0°C for 1 hour, followed by a 12-hour reaction at room temperature, yielding approximately 82% of the desired product .
Chemical Reactivity and Mechanism of Action
The chemical behavior of H-Cys(bzl)-OEt HCl is largely determined by its protected thiol group and ester functionality, which govern its reactions in various chemical and biological systems.
Reaction Types
H-Cys(bzl)-OEt HCl participates in several key reaction types that are relevant to its applications in peptide synthesis and biochemical research:
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Oxidation Reactions: Despite the benzyl protection, the thiol group can undergo oxidation under certain conditions to form disulfides.
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Reduction Reactions: Conversely, disulfide bonds formed by the compound can be reduced back to thiol groups using appropriate reducing agents.
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Substitution Reactions: The benzyl protecting group can be removed or substituted with other functional groups under specific reaction conditions.
Reagents and Reaction Conditions
The reactivity of H-Cys(bzl)-OEt HCl with different reagents provides insights into its chemical behavior:
For Oxidation: Common oxidizing agents include hydrogen peroxide or iodine in aqueous solutions, which can convert the protected thiol to disulfide linkages under controlled conditions.
For Reduction: Agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective for reducing disulfide bonds back to thiol groups.
Applications in Scientific Research
H-Cys(bzl)-OEt HCl finds widespread application across multiple scientific disciplines due to its unique chemical properties and reactivity profile.
Peptide Synthesis
The primary application of H-Cys(bzl)-OEt HCl is in peptide synthesis, where it serves as a protected cysteine derivative. The benzyl protecting group prevents the highly reactive thiol group from participating in unwanted side reactions during peptide coupling procedures. This protection is crucial for maintaining the integrity of the peptide chain during synthesis, particularly when multiple cysteine residues are present in the sequence.
The compound's ethyl ester functionality also provides protection for the carboxyl group, allowing for controlled peptide bond formation. This dual protection strategy makes H-Cys(bzl)-OEt HCl an invaluable tool in the synthesis of complex peptides and proteins with precise structural requirements.
Biological Research
In biological research, H-Cys(bzl)-OEt HCl is employed in studies focusing on protein folding and disulfide bond formation. The controlled protection and deprotection of the thiol group enable researchers to investigate the role of cysteine residues in protein structure and function. This application is particularly relevant in understanding diseases associated with protein misfolding and disulfide bond abnormalities.
Medicinal Chemistry
The compound has gained significant attention in medicinal chemistry for its potential in drug development. Research indicates that H-Cys(bzl)-OEt HCl exhibits antifibrinolytic activity, suggesting its potential use in applications related to blood clotting and fibrinolysis regulation. This property makes it a candidate for developing therapies targeting disorders of the hemostatic system.
Comparative Research Applications
The versatility of H-Cys(bzl)-OEt HCl in research settings is enhanced by its unique properties compared to similar compounds. While related derivatives like H-Cys(bzl)-OMe HCl (methyl ester) and H-Cys(tBu)-OEt HCl (tert-butyl protecting group) exist, the specific combination of the benzyl protecting group and ethyl ester in H-Cys(bzl)-OEt HCl confers distinct advantages in terms of stability and selective deprotection under mild conditions.
Compound | Antifibrinolytic Activity IC₅₀ (mM) |
---|---|
EACA | 0.20 |
H-EACA-NLeu-OH | <0.02 |
HCl × H-EACA-Leu-OH | 0.08 |
HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 |
HCl × H-EACA-Gly-OH | 0.80 |
The data indicates that HCl × H-EACA-Cys(S-Bzl)-OH, which contains the S-benzyl cysteine moiety similar to H-Cys(bzl)-OEt HCl, shows an IC50 of 0.04 mM, demonstrating strong antifibrinolytic activity that surpasses many other tested derivatives. This suggests that the S-benzyl cysteine structure contributes significantly to antifibrinolytic properties.
Amount of Compound | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
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1 mg | 3.6258 mL | 0.7252 mL | 0.3626 mL |
5 mg | 18.1291 mL | 3.6258 mL | 1.8129 mL |
10 mg | 36.2582 mL | 7.2516 mL | 3.6258 mL |
To enhance solubility during preparation, heating the solution to 37°C followed by ultrasonic bath treatment is recommended .
Shipping and Transport
When transporting H-Cys(bzl)-OEt HCl, specific conditions are recommended to maintain its integrity:
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